Octylguanidine
Description
Octylguanidine (C₉H₂₁N₃) is an alkylguanidine derivative comprising an eight-carbon alkyl chain (octyl group) linked to a guanidine moiety. It is notable for its interactions with biological systems, particularly mitochondrial functions, ion transport, and enzyme inhibition. Studies demonstrate its role as a potent inhibitor of plasma membrane ATPase and mitochondrial oxidative phosphorylation in plant roots , as well as its ability to modulate endplate channel currents (EPCs) in neuromuscular junctions . Additionally, this compound exhibits protective effects against mercury-induced renal dysfunction and reperfusion damage in hyperthyroid rat hearts .
Properties
CAS No. |
3038-42-4 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-octylguanidine |
InChI |
InChI=1S/C9H21N3/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3,(H4,10,11,12) |
InChI Key |
XPYXSZDENRDLKD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C(N)N |
Canonical SMILES |
CCCCCCCCN=C(N)N |
Other CAS No. |
3038-42-4 |
Related CAS |
21409-35-8 (sulfate[2:1]) |
Synonyms |
octylguanidine octylguanidine sulfate octylguanidine sulfate (2:1) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Alkylguanidine Compounds
Inhibitory Potency on Enzymatic Activity
The inhibitory effects of alkylguanidines on mitochondrial ATPase and oxidative phosphorylation increase with alkyl chain length. Octylguanidine (C8) is the most potent inhibitor among tested derivatives:
| Compound | Mitochondrial ATPase (IC₅₀, μM) | Oxidative Phosphorylation (IC₅₀, μM) | Plasma Membrane ATPase (IC₅₀, μM) |
|---|---|---|---|
| Methylguanidine (C1) | >500 | Slight stimulation | >500 |
| Ethylguanidine (C2) | >500 | Slight stimulation | >500 |
| This compound (C8) | 50 | 100 | 275 |
Data derived from oat root studies .
Longer alkyl chains enhance lipid solubility, facilitating membrane penetration and binding to hydrophobic enzyme domains. For example, this compound inhibits plasma membrane ATPase only after Triton X-100 pretreatment disrupts membrane integrity, suggesting its action depends on accessibility to intracellular targets . In contrast, shorter-chain derivatives (C1–C3) minimally affect these enzymes .
Effects on Ion Channels
Alkylguanidines exhibit voltage-dependent blocking of endplate channels (EPCs), with mechanisms varying by chain length:
This compound uniquely accelerates both inward and outward EPC decay, distinct from shorter-chain derivatives. This suggests a higher affinity for open-channel states or deeper binding within the channel pore due to its extended hydrophobic tail .
Mitochondrial Interactions
This compound specifically inhibits histone-induced mitochondrial respiration, unlike oligomycin or aurovertin. For example:
- Histone f2a stimulates oxygen consumption in liver mitochondria, which this compound inhibits by >80% .
- Oligomycin-inhibited respiration is partially restored by histones, but this compound-induced inhibition remains irreversible .
This specificity implies this compound targets energy transfer intermediates distinct from those affected by other inhibitors.
Therapeutic Potential
This compound demonstrates unique protective effects:
- Renal Protection : Mitigates mercury-induced mitochondrial damage and renal dysfunction by restoring ATP synthesis and reducing oxidative stress .
- Cardioprotection : Reduces reperfusion injury in hyperthyroid rat hearts by preserving mitochondrial integrity .
Mechanistic Insights and Controversies
Early studies by Hollunger suggested methylguanidine was less potent than guanidine in inhibiting mitochondrial respiration . However, Pressman later demonstrated that monosubstituted alkylguanidines gain potency with increasing chain length, reconciling discrepancies through improved membrane permeability . This compound’s dual role as both an enzyme inhibitor and ion channel modulator underscores its multifunctional nature, likely stemming from its balanced hydrophobicity and charge distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
